![molecular formula C12H11N5O B1304464 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-64-4](/img/structure/B1304464.png)
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Descripción general
Descripción
The compound “7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is relatively simple, yet versatile. The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines have been found to exhibit excellent enzyme inhibition and improved isoform selectivity . They also show excellent inhibition of downstream phosphorylation of AKT .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the choice of substituents. They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Aplicaciones Científicas De Investigación
Pharmacological Potentials
Triazole compounds, including “7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Antimicrobial Agents
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have shown effectiveness against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
Antifungal Drugs
Among the antifungal drugs, conazoles constitute a major class based on azole moiety . They have been used to treat fungal infections and have shown effectiveness against various types of fungi .
Anticancer Agents
Some triazole derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of cancer cells in laboratory studies .
Antiviral Agents
Triazole derivatives have also been investigated for their antiviral potential . They have shown effectiveness against various types of viruses .
Anti-Inflammatory and Analgesic Agents
Triazole compounds have been found to possess anti-inflammatory and analgesic properties . They have been used to treat conditions involving inflammation and pain .
Antiepileptic Agents
Some triazole derivatives have been used as antiepileptic agents . They have shown effectiveness in controlling seizures .
Antidepressant and Antianxiety Agents
Triazole compounds have also been used in the treatment of depression and anxiety disorders . They have shown effectiveness in alleviating symptoms of these conditions .
Direcciones Futuras
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could explore its potential in various therapeutic areas, including cancer and parasitic diseases . Further optimization studies could also investigate the replacement of the purine ring with the [1,2,4]triazolo[1,5-a]pyrimidine to boost in vitro biological activity while maintaining favorable physicochemical properties .
Mecanismo De Acción
Target of Action
The primary target of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .
Mode of Action
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine acts as an antagonist to the adenosine A2A receptor . It binds to the receptor with high affinity, blocking its activation and thereby inhibiting its function . This compound displays over 23000-fold selectivity for the A2A receptor over the A1 receptor, and minimal affinity for A2B and A3 receptors .
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-7-14-12-15-11(13)16-17(10)12/h2-7H,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNANGNCPMAQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377613 | |
| Record name | SBB052101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
CAS RN |
303145-64-4 | |
| Record name | SBB052101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)
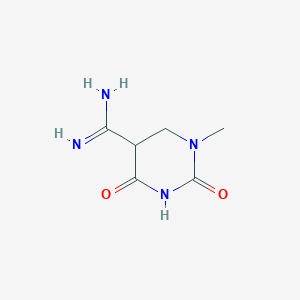
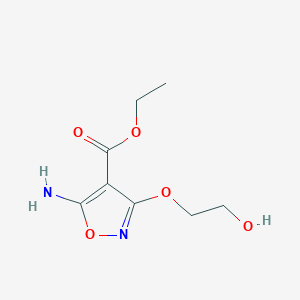
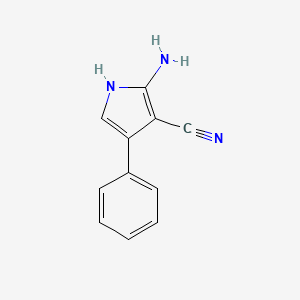


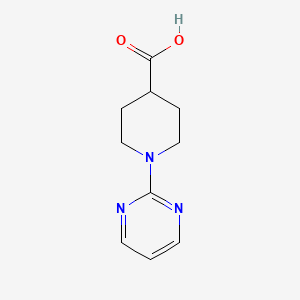
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)
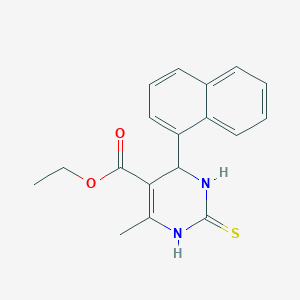
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)